6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzothiazole with various substituted benzaldehydes under microwave irradiation . This catalyst-free, microwave-assisted procedure provides rapid access to functionalized imidazo[2,1-b]thiazoles under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using microwave-assisted synthesis and avoiding toxic solvents, are likely to be employed to ensure efficient and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b]thiazole carboxamide derivatives: These analogues have been studied for their antimycobacterial properties.
Uniqueness
6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-10-14(15(22)20-16-18-7-8-24-16)25-17-19-13(9-21(10)17)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEWOMFZPXYXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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